molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No. B020216
CAS RN: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl diethoxyacetate often involves the esterification of diethoxyacetic acid or related precursors. One approach includes using ethyl 2,2-diethoxyacetate, produced through the esterification of dichloroacetic acid, demonstrating a method to obtain ethyl diethoxyacetate derivatives with high yields. This process exemplifies the compound's accessible synthesis from readily available materials (Chen Xin-zhi, 2006).

Molecular Structure Analysis

The molecular structure of ethyl diethoxyacetate, characterized by its ester functional group attached to a diethoxyacetate moiety, plays a crucial role in its reactivity and application in synthesis processes. Its structure allows for reactions typical of esters, such as hydrolysis, reduction, and further functionalization, which are pivotal in synthesizing more complex molecules.

Chemical Reactions and Properties

Ethyl diethoxyacetate participates in various chemical reactions, including condensation and cyclization reactions, to form a range of heterocyclic compounds and intermediates. Its reactivity with hydrazino derivatives or organolead triacetates, for example, illustrates its versatility in forming complex molecules with potential biological activity (Koji Saito et al., 1974).

Scientific Research Applications

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Ethyl diethoxyacetate reacts with hydrazino derivatives to produce diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, which can cyclize to diethyl derivatives. This compound is of interest in the study of heterocyclic chemistry and potential pharmacological activities (Saito et al., 1974).

  • Catalyzed Reactions for Organic Synthesis : Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates, which involves ethyl diethoxyacetate, leads to the synthesis of complex organic compounds like 4-aryl-2-hydroxy-1-naphthoates. Such reactions are crucial for creating organic molecules with potential applications in various industries, including pharmaceuticals (Taylor & Davies, 1983).

  • Innovations in Catalysis : A novel Cu/Al2O3 catalyst allows the direct synthesis of ethyl ethoxyacetate from diethyl oxalate, showcasing a synergistic effect between the catalyst components. This process signifies advancements in catalytic methods, potentially impacting the chemical manufacturing industry (Ding et al., 2017).

  • Synthesis of dl-Dehydroiridodiol : Ethyl diethoxyacetate is involved in the facile synthesis of dl-dehydroiridodiol, demonstrating its role in synthesizing complex organic compounds. Such syntheses are important for creating compounds used in various medicinal and chemical applications (Kimura et al., 1982).

  • Stereospecific and Stereoselective Reactions : In the context of stereospecific and stereoselective reactions, ethyl diethoxyacetate's derivatives are used for the alkylation of active methylene compounds. Understanding these reactions is crucial for the development of drugs and other compounds with specific stereochemistry (Kurihara et al., 1981).

  • Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate : This compound is synthesized via a racemic synthetic route involving ethyl diethoxyacetate, highlighting its role in producing enantiomerically pure compounds, which is significant in pharmaceuticals and fine chemicals (Xiao & Bing, 2006).

Safety And Hazards

Ethyl diethoxyacetate is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment should be worn when handling this chemical. It should be used only in well-ventilated areas .

properties

IUPAC Name

ethyl 2,2-diethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064101
Record name Acetic acid, diethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl diethoxyacetate

CAS RN

6065-82-3
Record name Ethyl diethoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2-diethoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-diethoxy-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, diethoxy-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.454
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
AG ROBINSON III - 1955 - search.proquest.com
… ; Johnson and Cretcher (8) in 1915 wished to synthesize j |ethyl diethoxyacetate for utilization in a synthetic sequence leading to pyrimidine aldehydes. Dichloroacetic iacid was …
Number of citations: 0 search.proquest.com
M Yokoya, O Kawachi, N Saito - ChemInform, 2009 - cir.nii.ac.jp
ChemInform Abstract: Synthesis of Tetrahydroisoquinoline Antitumor Natural Products: Construction of Tricyclic Lactams Through Pictet-Spengler-Type Cyclization of N-Methyl-3-arylmethylpiperazine-2,5-dione …
Number of citations: 12 cir.nii.ac.jp
M Lissel - Synthetic Communications, 1981 - Taylor & Francis
… esters and is available from the reaction of ethyl diethoxyacetate and 1 , 3-propanedithiol in the presence of BF3/Et,0’). Ethyl diethoxyacetate is prepared from dichloroacetic acid2) . The …
Number of citations: 8 www.tandfonline.com
EE Royals, AG Robinson III - Journal of the American Chemical …, 1956 - ACS Publications
… of ethyl diethoxyacetate with ethyl acetate, but did not isolate the ketoester. Johnson and Mikeska5 condensed ethyl diethoxyacetate … of ethyl diethoxyacetate in48% yield. Henze and …
Number of citations: 27 pubs.acs.org
M Yokoya, K Shinada-Fujino, N Saito - Tetrahedron Letters, 2011 - Elsevier
… Mx 2, 25 and renieramycin derivatives, 26 in addition to the Pictet–Spengler type cyclization reaction of the non-basic nitrogen of the secondary amide with ethyl diethoxyacetate to …
Number of citations: 26 www.sciencedirect.com
M Adamczyk, DD Johnson, PG Mattingly… - Synthetic …, 2002 - Taylor & Francis
… In these reports both α-ketoacetal precursors were prepared from readily available ethyl diethoxyacetate. In fact, dialkoxyacetates react with metal salts of activated methylene …
Number of citations: 22 www.tandfonline.com
J Gálvez, R Garcıa-Domenech… - Journal of Molecular …, 2000 - Elsevier
… -beta-d-glucose tetraacetate, diethyl 3,4-furandicarboxylate and tetrahydrofuran-2R,3T,4T,5C-tetra-carboxilic acid, show moderate inhibitory effect on CECH, and ethyl diethoxyacetate …
Number of citations: 30 www.sciencedirect.com
AC Cope - Journal of the American Chemical Society, 1936 - ACS Publications
… that III is not formed from ethyl chloroethoxyacetate, C2H6OCHCICOOC2H5, and alcoholic sodium ethoxide, or from the reaction of ethyl dichloroacetate with ethyl diethoxyacetate and …
Number of citations: 8 pubs.acs.org
A Sera, K Itoh, H Yamada, R Aoki - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
… The alcoholysis of the photoproduct in the presence of a small amount of hydrogen bromide yielded 3,6-diethoxy2,5-piperazinedione and its alcoholyzed products, ethyl diethoxyacetate…
Number of citations: 6 www.journal.csj.jp
DA Fairweather - Proceedings of the Royal Society of Edinburgh, 1926 - cambridge.org
… The molecular weight of ethyl diethoxyacetate is 176, and its bp is 199. The substance under investigation was identified with this by conversion into diethoxyacetamide. It was treated …
Number of citations: 2 www.cambridge.org

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